molecular formula C8H7N3O B1437455 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 22389-85-1

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one

Cat. No.: B1437455
CAS No.: 22389-85-1
M. Wt: 161.16 g/mol
InChI Key: ZZGGQKRBGZEHKC-UHFFFAOYSA-N
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Description

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one is a chemical compound with the molecular formula C8H7N3O . It has an average mass of 161.161 Da and a monoisotopic mass of 161.058914 Da .


Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidines involves various methods. One approach includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . Another method involves heating a mixture of chalcone and 6-amino-2-thioxo-2,3,4-trihydro-1H-pyrimidin-4-one in glacial acetic acid under reflux for 6 hours .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C8H7N3O. Depending on where the nitrogen atom is located in pyridine, four possible skeletons can be found for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary based on the conditions and reactants used. For instance, the reaction of chalcone with 6-amino-2-thioxo-2,3,4-trihydro-1H-pyrimidin-4-one in glacial acetic acid under reflux conditions results in the formation of a pyrido[2,3-d]pyrimidinone derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. For instance, it has a molecular weight of 161.161 Da . More specific properties such as melting point, solubility, and spectral data can be obtained through experimental analysis.

Scientific Research Applications

Crystallography

  • Pyrimidin-4-one derivatives like 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one can adopt different tautomeric forms in crystals, influenced by coformers and interactions such as hydrogen or halogen bonds (Gerhardt & Bolte, 2016).

Antimicrobial Activity

  • Derivatives of 1-aryl-2-methylpyrido[2,3-d]pyrimidin-4-one have shown antimicrobial activity. These derivatives can be synthesized through reactions with acylating agents and benzaldehyde (Zakharov et al., 1994).

Antitumor Activity

  • The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has exhibited significant activity against certain types of cancer, such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Catalysis

  • Heteroaromatic esters and nitriles can be metalated using a mixed lithium-cadmium base, leading to the synthesis of dipyridopyrimidinones, which have shown bactericidal and fungicidal activities (Bentabed-Ababsa et al., 2010).

Pharmacology

  • Novel pyrazolopyrimidines derivatives, synthesized as anticancer and anti-5-lipoxygenase agents, have shown promising results in cytotoxicity studies (Rahmouni et al., 2016).
  • A study reported the synthesis of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones, presenting an effective synthesis method with advantages like mild reaction conditions and good yields (Fang et al., 2015).

Future Directions

The future directions for the study of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one and related compounds involve further exploration of their therapeutic potential. This includes the design of new selective, effective, and safe anticancer agents . Additionally, detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thus affecting cell proliferation. Additionally, this compound has shown interactions with adenosine kinase, tyrosine kinase, and dihydrofolate reductase, further highlighting its potential as a multi-targeted therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by disrupting the mitochondrial membrane potential and increasing reactive oxygen species levels . It also affects the PI3K/AKT/mTOR and NF-κB signaling pathways, leading to reduced cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their activity. This binding often involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in xenograft models . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetic properties, such as bioavailability and half-life .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization and accumulation can influence its therapeutic efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported into the nucleus, where it affects gene expression and other nuclear processes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its overall activity and function .

Properties

IUPAC Name

2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGGQKRBGZEHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544426
Record name 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22389-85-1
Record name 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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